molecular formula C10H14O4 B105260 Diallyl succinate CAS No. 925-16-6

Diallyl succinate

Cat. No.: B105260
CAS No.: 925-16-6
M. Wt: 198.22 g/mol
InChI Key: HABAXTXIECRCKH-UHFFFAOYSA-N
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Description

It is an ester derived from succinic acid and allyl alcohol, characterized by the presence of two allyl groups attached to the succinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl succinate can be synthesized through the esterification of succinic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:

Succinic acid+2Allyl alcoholDiallyl succinate+2Water\text{Succinic acid} + 2 \text{Allyl alcohol} \rightarrow \text{this compound} + 2 \text{Water} Succinic acid+2Allyl alcohol→Diallyl succinate+2Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors or reactive distillation techniques. These methods enhance the efficiency and yield of the esterification reaction by continuously removing the water byproduct and recycling unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Diallyl succinate undergoes various chemical reactions, including:

    Oxidation: The allyl groups in this compound can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester groups can be reduced to form the corresponding alcohols.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of allyl groups.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of diallyl alcohol.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: Studies have investigated its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential therapeutic applications, including its role in drug delivery systems.

    Industry: It is used in the production of plasticizers, resins, and other polymeric materials.

Mechanism of Action

The mechanism of action of diallyl succinate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In the context of anticancer activity, this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Diallyl succinate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its ester functional groups, which confer distinct chemical reactivity and potential applications compared to its sulfur-containing analogs. Its ability to undergo various chemical transformations makes it a versatile compound for synthetic and industrial applications.

Properties

IUPAC Name

bis(prop-2-enyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABAXTXIECRCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061287
Record name Butanedioic acid, di-2-propenyl ester
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-16-6
Record name 1,4-Di-2-propen-1-yl butanedioate
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Record name Diallyl succinate
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Record name Diallyl succinate
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Record name Butanedioic acid, 1,4-di-2-propen-1-yl ester
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Record name Diallyl succinate
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Record name DIALLYL SUCCINATE
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Synthesis routes and methods I

Procedure details

11 (240 mg, 0.46 mmol) and HATU (350 mg, 0.92 mmol) were dissolved in DMF (2 mL) and diisopropylethylamine (0.16 mL, 0.92 mmol) was added. The mixture was stirred for 15 min at ambient temperature, and then treated with anhydrous ammonia for 20 min. Stirring was continued overnight. DMF was removed in vacuo, and the residue was diluted with ethyl acetate, washed with water and brine then dried over MgSO4. After evaporation of the solvent, the residue was purified on silica gel (5% methanol/methylene chloride) to afford product 12 as a white solid. 12, a mixture of two diastereomers, was then separated on silica gel, using increasing gradient of 20-50% ethyl acetate-methylene chloride, to give first eluting isomer 12a (43 mg, 18%) and the second eluting isomer 12b (61 mg, 25%) both as a white solids. 12a: MS m/z 521.2 (MH+). 12b: MS m/z 521.2 (MH+).
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 10 (380 mg, 1.1 mmol), DIPEA (1 mL, 5.7 mmol), and 11 (0.37 g, 1.2 mmol) in DMF (30 mL) was added HATU (0.43 g, 1.1 mmol) and the solution was allowed to stir for 24 h at room temperature. The solution was diluted with EtOAc (150 mL) and washed with 5% aqueous solution of LiCl (3×100 mL), 1 N HCl (1×100 mL), saturated aqueous NaHCO3 (2×100 mL), brine, dried over anhydrous Na2SO4, filtered, and concentrated to yield an pale yellow oil. This residue was further purified by column chromatography (silica gel, 3:1 Hexanes/EtOAc) to yield 12 (0.31 g, 44%) as a white foam: 1H NMR (300 MHz, CDCl3) δ 7.86-6.91 (m, 9 H), 5.82 (m, 2 H) 5.67 (m, 1 H), 5.09 (m, 4 H), 3.48 (s, 3 H), 2.73-2.28 (m, 5 H), 1.92 (m, 1 H), 1.61 (m, 1 H), 1.42 (s, 9 H), 1.27 (m, 1 H), 0.93 (m, 6 H); ESI MS m/z=626 [C35H42F3N3O4+H]+.
Name
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
44%

Synthesis routes and methods III

Procedure details

A solution of compound 29 (300 mg, 0.54 mmol) in 50 ml TFA/CH2Cl2 (1:1) was stirred for 2 hr at ambient temperature, then concentrated under vacuum. Two cycles of toluene addition and removal of volatiles gave 250 mg of 30 as a white solid (92%) which was used in the next step without purification. ESI ES+=502.3 (M+1) Step 3: Preparation of 2,2-Diallyl-3-isobutyl-N-4-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-succinamide 31. To a solution of 30 (250 mg, 0.5 mmol) in 30 ml DMF was added HATU (250 mg, 0.66 mmol) and DIEA (400 uL, 2.2 mmol). After stirring for 2 hrs, ammonia gas was bubbled into the solution for 5 minutes using a glass inlet tube. The mixture was then stirred at ambient temperature overnight. Water was added (10 mL) and the solvent was removed under vacuum to give a yellow oil which was taken up in ethyl acetate and water (1:1). The organic layer was washed twice with water and then brine, and dried over Na2SO4. After filtration and concentration, the crude product was purified using silica gel chromatography (CH2Cl2/methanol 10:0.5) to give compound 31 (120 mg) as a white solid (48%). 1H NMR (CDCl3) 0.95-0.88 (dd, 6H), 1.32-1.28 (m, 1H), 1.64-1.50 (m, 1H), 1.90-1.80 (m, 1H), 2.35-2.00 (m, 1H), 2.80-2.54 (m, 4H), 3.48 (s, 3H), 5.38-5.14 (m, 5H), 5.54-5.51 (d, 1H), 5.90-5.78 (m, 2H), 7.65-7.25 (m, 9H), 8.52 (s, 1H). ESI ES+=523.2 (M+Na). Step 4: Preparation of 1-[(1R)-3-methyl-1-[1,3-dihydro-1-methyl-2-oxo-5-phenyl-2H-1,4-benzodiazepin-3-ylcarbamoyl]-butyl]-cyclopent-3-enecarboxylic amide 32. To a solution of 31 (110 mg, 0.22 mmol) in 20 ml of toluene and CH2Cl2 (1:1) at 100 degree was added (bis(tricyclohexylphosphine)-benzylidine ruthenium (IV) dichloride) (24 mg, 0.029 mmol). The mixture was stirred at 100 degree for 4 hrs and another 24 mg Grubbs' catalyst was added. The mixture was then stirred at 100 degree for another 4 hrs. Then the solution was cooled to RT, after which 100 mg of charcoal was added. The mixture was filtered through celite to provide a slightly yellow solution, then concentrated. The residue was purified in silica gel chromatography with CH2Cl2/methanol (10:0.5) to give 48 mg of 32 (46%). 1H NMR (CDCl3) 0.97-0.90 (dd, 6H), 1.30-1.25 (m, 1H), 1.65-1.57 (m, 1H), 2.00-1.85 (m, 1H), 2.40-2.30 (d, 1H), 2.80-2.65 (m, 2H), 3.00-2.80 (d, 1H), 3.40-3.20 (m, 1H), 3.47 (s, 3H), 5.40-5.20 (s, 1H), 5.52-5.49 (d, 1H), 5.80-5.71 (m, 2H), 7.63-7.20 (m, 9H), 7.90 (s, 1H). API AP+ 473.1 (M+1).
Name
30
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
400 μL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of diallyl succinate affect its tendency to undergo cyclization during polymerization?

A: this compound exhibits a remarkably high tendency to undergo chain cyclization during polymerization compared to its homologs like diallyl adipate or diallyl sebacate. This unusual behavior is attributed to the specific distance between the allyl groups in its structure. While the distance between reactive groups often dictates cyclization tendency, this compound deviates from this trend, suggesting other structural factors are at play []. Further research suggests that the high polarity of diallyl oxalate influences its polymerization, leading to a lower occurrence of head-to-head addition compared to this compound and allyl acetate [].

Q2: What role does the hydroxyl group play in the polymerization of diallyl tartrate compared to this compound?

A: The presence of hydroxyl groups significantly enhances the polymerization rate of diallyl tartrate compared to this compound []. This enhancement is attributed to the formation of intermolecular hydrogen bonds facilitated by the hydroxyl groups. This observation highlights the impact of functional groups beyond the reactive allyl moieties on the polymerization kinetics of diallyl dicarboxylates.

Q3: How does the presence of this compound affect the glass transition temperature of crosslinked polymers?

A: Studies have shown that incorporating this compound, specifically its eleven-membered ring structure formed during polymerization, influences the glass transition temperature (Tg) of the resulting crosslinked polymer []. Modifying the this compound structure by altering substituents at the 1- or 1,2-positions allows for fine-tuning of the ring's mobility within the polymer network. This control over ring mobility directly impacts the polymer's Tg, demonstrating the structure-property relationship in these materials.

Q4: Can you elaborate on the dielectric behavior of crosslinked polymers containing the this compound-derived eleven-membered ring?

A: Crosslinked polymers incorporating the this compound eleven-membered ring structure exhibit a β-relaxation around 20°C at 30kHz, attributed to local motions of the polymer side chains []. This relaxation is characterized by an activation energy (ΔH≠) of approximately 11-14 Kcal/mole and an activation entropy (ΔS≠) of around 10-20 cal/mole. Notably, modifying the this compound structure with different substituents can lead to variations in this dielectric behavior. For instance, incorporating a cyclohexyl ring results in anomalous behavior, likely due to the ring flipping between chair-chair conformations.

Q5: What is the significance of carbon dioxide evolution during the polymerization of diallyl oxalate, and how does it relate to the addition modes in the polymer structure?

A: The polymerization of diallyl oxalate uniquely involves the evolution of carbon dioxide, a phenomenon linked to the specific addition modes occurring during polymerization []. This observation provides insights into the polymerization mechanism and allows for tailoring reaction conditions to control the final polymer structure. Factors like solvent polarity can influence both the addition modes and the extent of carbon dioxide release.

Q6: Has the application of this compound in interpenetrating polymer networks (IPNs) been explored?

A: Yes, this compound has been utilized as a crosslinking agent for poly(vinyl acetate) in the synthesis of poly(vinyl acetate)/poly(methyl acrylate) IPNs []. The research highlighted the influence of this compound concentration on the crosslinking level and, consequently, the phase separation behavior within the IPN. This application showcases the potential of this compound in creating advanced polymer materials with tailored properties.

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